2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate is a chemical compound with the molecular formula C21H32O3. It is known for its unique structure, which includes a phenoxy group substituted with two 1,1-dimethylpropyl groups and an acrylate ester. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate typically involves the reaction of 2,4-bis(1,1-dimethylpropyl)phenol with ethylene oxide to form the corresponding ethoxy derivative. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final acrylate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Addition Reactions: The acrylate group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Addition Reactions: Nucleophiles such as amines or thiols can be used.
Major Products Formed
Polymerization: Polymers with varying degrees of cross-linking and mechanical properties.
Substitution Reactions: Substituted phenoxy derivatives.
Addition Reactions: Adducts with nucleophiles.
Scientific Research Applications
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate is used in various scientific research applications, including:
Chemistry: As a monomer in the synthesis of specialty polymers and copolymers.
Biology: In the development of biocompatible materials for medical devices.
Medicine: As a component in drug delivery systems and controlled release formulations.
Industry: In the production of coatings, adhesives, and sealants with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The phenoxy group provides stability and resistance to degradation, while the acrylate group allows for versatile chemical modifications. These properties make it suitable for various applications where durability and functionality are required .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)butanoic acid: Similar structure but with a butanoic acid group instead of an acrylate group.
2,4-Bis(1,1-dimethylpropyl)phenol: The precursor to the acrylate compound, lacking the ethoxy and acrylate groups.
Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]-: Similar structure but with an ethanol group instead of an acrylate group.
Uniqueness
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate is unique due to its combination of a phenoxy group with bulky substituents and an acrylate ester. This combination imparts both stability and reactivity, making it suitable for specialized applications in polymer chemistry and materials science .
Properties
CAS No. |
64050-16-4 |
---|---|
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C21H32O3/c1-8-19(22)24-14-13-23-18-12-11-16(20(4,5)9-2)15-17(18)21(6,7)10-3/h8,11-12,15H,1,9-10,13-14H2,2-7H3 |
InChI Key |
MMXPBYQIASNXFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCOC(=O)C=C)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.